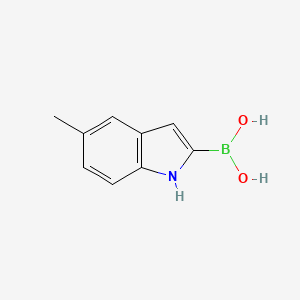

(5-methyl-1H-indol-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-methyl-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSRSWWJIGXUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694863 | |

| Record name | (5-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953411-08-0 | |

| Record name | (5-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to target multiple receptors and enzymes. They are known to bind with high affinity to these targets, which makes them useful in developing new therapeutic derivatives.

Mode of Action

These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

(5-methyl-1H-indol-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound belongs to the indole family, which is known for its significant biological properties. The boronic acid moiety enhances its reactivity and interaction with various biological targets, particularly in enzyme inhibition and receptor binding. The indole structure allows for interactions with multiple receptors involved in cell signaling pathways, which can lead to various biological effects such as anticancer and antibacterial activities .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | Apoptosis induction |

| PA 1 | 30.00 | Cell cycle arrest |

Antibacterial Activity

This compound also exhibits antibacterial properties. It has been tested against various bacterial strains, including Escherichia coli, showing effective inhibition at concentrations as low as 6.50 mg/mL. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Pseudomonas aeruginosa | Notable inhibition observed |

Study on Antioxidant and Enzyme Inhibition

A study published in a peer-reviewed journal assessed a novel formulation containing this compound for its antioxidant properties and enzyme inhibition activities. The results indicated strong antioxidant capabilities, with IC50 values lower than those of standard antioxidants like quercetin. Furthermore, it demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in neurodegenerative diseases .

Clinical Implications

The compound's activity against cancer cells and bacteria suggests its potential application in developing new therapeutic agents for treating infections and cancers. Its dual action as an anticancer and antibacterial agent highlights its versatility in pharmacological applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

(5-methyl-1H-indol-2-yl)boronic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a critical role in developing targeted therapies, especially for cancer treatment. The ability of boronic acids to form reversible covalent bonds with diols makes them valuable in drug design, particularly for compounds targeting specific biological pathways.

Case Study:

A study highlighted the synthesis of a series of indole derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against various cancer cell lines, demonstrating the compound's potential in drug discovery .

Organic Synthesis

Cross-Coupling Reactions:

this compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction facilitates the coupling of aryl and vinyl boronates with various electrophiles, allowing for the construction of complex molecular architectures.

Data Table: Suzuki-Miyaura Reaction Yields

| Reaction Type | Yield (%) |

|---|---|

| Aryl-Aryl Coupling | 80-95 |

| Aryl-Vinyl Coupling | 70-90 |

| Aryl-Alkyl Coupling | 60-85 |

Material Science

Development of Advanced Materials:

The compound is also employed in creating advanced materials, particularly polymers with specific properties suitable for electronic applications. Its ability to modify surface characteristics enhances the performance of materials used in sensors and coatings.

Case Study:

Research has shown that incorporating this compound into polymer matrices improved their electrical conductivity and thermal stability, making them suitable for use in electronic devices .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying substances due to its unique chemical properties. It is particularly useful in developing sensors that can selectively bind to target analytes.

Case Study:

A study demonstrated the use of this boronic acid in sensor technology, where it was functionalized onto electrode surfaces to enhance sensitivity towards glucose detection, showcasing its potential in biomedical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(5-Fluoro-1H-indol-2-yl)boronic Acid

- Structure : Fluorine at position 5, boronic acid at position 2.

- Molecular Formula: C₈H₇BFNO₂ .

- Comparison: The electron-withdrawing fluorine substituent likely lowers the pKa of the boronic acid compared to the electron-donating methyl group in the target compound.

(3-Methyl-1H-indol-5-yl)boronic Acid

- Structure : Methyl at position 3, boronic acid at position 5.

- Molecular Formula: C₉H₁₀BNO₂ .

- Comparison : The relocation of the boronic acid to position 5 may reduce steric accessibility for diol binding compared to position 2. Positional effects significantly influence molecular recognition; for example, 2-substituted indoles often exhibit superior binding in enzymatic pockets .

(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic Acid

- Structure : Methoxycarbonyl at position 2, boronic acid at position 5.

- Molecular Formula: C₁₀H₁₀BNO₄ .

- Comparison : The methoxycarbonyl group introduces both steric bulk and polarity, which may hinder boronic acid-diol interactions but improve aqueous solubility. Such trade-offs highlight the importance of substituent engineering for specific applications .

Non-Indole Boronic Acids

- 6-Hydroxynaphthalen-2-yl Boronic Acid : Exhibits potent antiproliferative activity in triple-negative breast cancer cells (IC₅₀ = 0.1969 µM) but suffers from precipitation in culture media, limiting its utility .

- Phenanthren-9-yl Boronic Acid : Shows cytotoxicity (IC₅₀ = 0.2251 µM) but similar solubility challenges .

- Comparison : While (5-methyl-1H-indol-2-yl)boronic acid lacks reported bioactivity data, its indole core and methyl group may confer better solubility than polyaromatic analogs, though this remains speculative .

Borinic Acids

Borinic acids (R₁R₂B(OH)) demonstrate higher association constants with diols (e.g., catechol) compared to boronic acids due to reduced steric hindrance and enhanced Lewis acidity . However, the target compound’s boronic acid moiety limits direct comparison.

Physicochemical Properties

Key Research Findings and Trends

Substituent Position : Boronic acids at position 2 of indoles generally show better steric compatibility for molecular interactions than position 5 .

Electronic Effects : Electron-donating groups (e.g., methyl) raise boronic acid pKa, favoring boronate formation at higher pH, whereas electron-withdrawing groups (e.g., fluoro) enhance acidity .

Solubility Challenges : Bulky aromatic systems (e.g., phenanthrene) reduce solubility, whereas methyl or polar substituents may improve it .

Preparation Methods

General Synthetic Strategies

The preparation of (5-methyl-1H-indol-2-yl)boronic acid typically involves:

- Borylation of halogenated indole derivatives : Starting from 5-methylindole derivatives bearing a halogen (commonly bromine) at the 2-position.

- Transition metal-catalyzed borylation : Employing palladium or nickel catalysts to introduce the boronic acid moiety via cross-coupling or direct borylation.

- Use of boron reagents : Such as bis(pinacolato)diboron or boronic acid pinacol esters, which are converted into the free boronic acid after the reaction.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Approach

A robust and well-studied method for preparing this compound involves palladium-catalyzed cross-coupling of 2-bromo-5-methylindole with boron reagents.

Key Reaction Conditions and Findings:

- Catalyst and Ligand : Pd(dba)2 combined with Xantphos ligand (5 mol%) was found to be highly effective.

- Base : Cesium carbonate (Cs2CO3) in 1 equivalent is optimal.

- Solvent System : Cyclopentyl methyl ether (CPME) and water in a 4:1 ratio.

- Temperature and Time : Heating at 106 °C for approximately 45 minutes to 1 hour.

- Conversion and Yield : Nearly quantitative conversion (up to 99%) with isolated yields around 73–78% for the boronic acid product.

This method minimizes reagent excess and reaction time while maintaining high purity and yield. The use of Xantphos, a ligand with a large bite angle, accelerates reductive elimination, enhancing the efficiency of the borylation step.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dba)2 (2.5 mol%) |

| Ligand | Xantphos (5 mol%) |

| Base | Cs2CO3 (1 equiv) |

| Solvent | CPME:H2O (4:1) |

| Temperature | 106 °C |

| Reaction Time | 45 min to 1 h |

| Conversion | Up to 99% |

| Isolated Yield | 73–78% |

This approach was validated by coupling reactions involving other indole boronic acids, showing tolerance to electron-donating and electron-withdrawing substituents, including the methyl group at the 5-position, which is critical for the target compound.

Alternative Catalysts and Ligands Screening

Extensive catalyst and ligand screening revealed:

- Pd(OAc)2 with RuPhos ligand gave moderate conversion (~76%).

- Pd(dppf)Cl2 also showed moderate conversion (~75%).

- Pd(PPh3)4 and Pd(PPh3)2Cl2 were less effective (60–66% conversion).

- XPhos ligand with Pd(OAc)2 gave high conversion (93%) but Pd(dba)2 with XPhos was less effective.

- The best results were obtained with Pd(dba)2 and Xantphos, achieving 99% conversion rapidly.

These data underscore the importance of ligand choice and catalyst system optimization for efficient borylation of the indole substrate.

Preparation of Boronic Acid from Pinacol Ester Precursors

The boronic acid can also be prepared by hydrolysis of the corresponding pinacol boronate ester. The pinacol ester is often formed first via palladium-catalyzed borylation of 2-bromo-5-methylindole, followed by mild acidic or basic hydrolysis to yield the free boronic acid.

This two-step approach allows for better handling and purification of intermediates and can improve overall yields and stability of the boron-containing species.

Experimental Notes and Purification

- Drying of reagents : Inorganic bases such as Cs2CO3 are dried under vacuum at 60 °C for at least 24 hours to ensure anhydrous conditions.

- Solvent purification : Solvents like toluene, CPME, and ethers are purified by distillation or solvent purification systems and stored under inert atmosphere.

- Reaction atmosphere : Reactions are typically performed under nitrogen or argon to avoid moisture and oxygen interference.

- Purification : Products are purified by standard chromatographic techniques, often requiring careful handling due to the sensitivity of boronic acids to protodeboronation or decomposition.

Challenges and Considerations

- Boc-protection and deprotection : When Boc-protected indole derivatives are used, partial deprotection can occur under reaction conditions, affecting yield and purity.

- Position of boronic acid group : Successful coupling and borylation are highly dependent on the boronic acid being at the 2-position of the indole ring; attempts at the 5-position have been unsuccessful due to transmetallation and reductive elimination inefficiencies.

- Protodeboronation : Boronic acids are prone to protodeboronation, especially under acidic or high-temperature conditions, which can reduce yield. Optimization of reaction parameters minimizes this side reaction.

Summary Table of Preparation Methods

| Method | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd(dba)2 + Xantphos | Pd(dba)2 (2.5 mol%), Xantphos (5 mol%) | Cs2CO3 (1 equiv) | CPME:H2O (4:1) | 106 | 45 min-1 h | 73–78 | High conversion, minimal deprotection |

| Pd(OAc)2 + RuPhos | Pd(OAc)2 (5 mol%), RuPhos (5 mol%) | Cs2CO3 (3 equiv) | Toluene:H2O (4:1) | 115 | 16 h | 76 | Moderate conversion |

| Pd(dppf)Cl2 | Pd(dppf)Cl2 (5 mol%) | Cs2CO3 (3 equiv) | Toluene:H2O (4:1) | 115 | 16 h | 75 | Moderate conversion |

| Pd(PPh3)4 | Pd(PPh3)4 (5 mol%) | Cs2CO3 (3 equiv) | Toluene:H2O (4:1) | 115 | 16 h | 66 | Lower efficiency |

| Pd(dba)2 + XPhos | Pd(dba)2 (5 mol%), XPhos (10 mol%) | Cs2CO3 (3 equiv) | Toluene:H2O (4:1) | 115 | 16 h | 0 | Ineffective |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (5-methyl-1H-indol-2-yl)boronic acid derivatives for therapeutic applications?

- Methodological Answer : Synthesis of boronic acid derivatives often involves protecting the boronic acid group during multi-step reactions to prevent undesired trimerization or side reactions. For example, pinacol esters are commonly used as stable intermediates, which can later be hydrolyzed to regenerate the boronic acid. Rational design strategies, such as substrate mimicry or computational modeling, are critical for optimizing binding affinity to biological targets (e.g., proteasomes or glycoproteins) . Additionally, purification protocols must account for boronic acid reactivity, often requiring inert conditions and specialized chromatography .

Q. Which analytical techniques are most effective for characterizing boronic acid-containing compounds, and what are their limitations?

- Methodological Answer :

- MALDI-MS : Effective for peptide boronic acids but requires derivatization (e.g., using 2,5-dihydroxybenzoic acid) to prevent boroxine formation during analysis .

- LC-MS/MS : Highly sensitive for detecting underivatized boronic acids at trace levels (e.g., genotoxic impurities in drug substances), though method development must address matrix effects and ionization efficiency .

- Fluorescence Spectroscopy : Useful for studying binding kinetics with diols (e.g., sugars) but limited by background noise in complex biological matrices .

Advanced Research Questions

Q. How can researchers address challenges in mass spectrometry analysis of boronic acid-containing peptides?

- Methodological Answer : Boronic acid trimerization and dehydration during MALDI-MS analysis can be mitigated by on-plate derivatization with diols (e.g., DHB matrix), which stabilizes the boronic acid as a cyclic ester. For branched peptides, sequential MS/MS fragmentation combined with pinacol ester protection enables accurate sequencing . For LC-MS/MS, optimizing collision energy and mobile phase pH (e.g., using ammonium acetate buffers) improves ionizability and reduces adduct formation .

Q. What methodologies are used to study the binding kinetics of this compound with biological targets?

- Methodological Answer :

- Stopped-Flow Kinetics : Measures rapid binding events (e.g., kon values for sugar interactions) by mixing boronic acid with diols under physiological pH and monitoring fluorescence changes in milliseconds .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity (Ka) and dissociation rates (koff) for glycoprotein interactions. Buffer optimization (e.g., borate buffers at pH 8.5) minimizes non-specific binding .

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) but requires high sample purity and concentrations due to weak binding constants in aqueous solutions .

Q. How does structural modification of boronic acids influence their thermal stability and degradation pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., nitro or carboxyl) exhibit higher thermal stability (>500°C) compared to aliphatic derivatives. Pyrene-1-boronic acid shows exceptional stability due to extended π-conjugation, while hydroxyl or amine substituents accelerate degradation via oxidative pathways .

Contradictions and Resolutions

- Kinetic vs. Thermodynamic Data : While stopped-flow studies suggest kon drives binding affinity for sugars , SPR data on glycoproteins highlight the role of secondary interactions (e.g., hydrophobic forces) in enhancing selectivity . Researchers must validate kinetic models with orthogonal methods (e.g., ITC) to resolve discrepancies.

- MALDI-MS Artifacts : Trimerization artifacts reported in early studies are addressable via DHB derivatization, enabling reliable sequencing of multi-boronic acid peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.